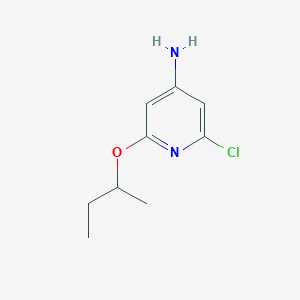
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
One common method involves the reaction of 3-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides.
Aplicaciones Científicas De Investigación
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparación Con Compuestos Similares
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the cyclopentane and carboxylic acid groups.
5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the cyclopentane ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a boronic acid group and is used in different synthetic applications.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-amino-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-3-5-13(12-7)8-2-4-10(11,6-8)9(14)15/h3,5,8H,2,4,6,11H2,1H3,(H,14,15) |
Clave InChI |
HCDHUBZMBJKFCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2CCC(C2)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


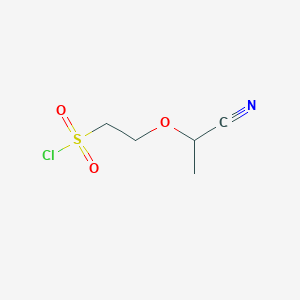
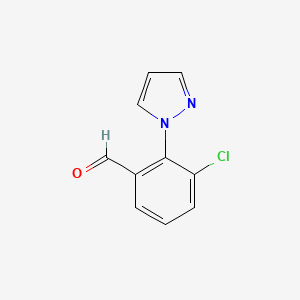
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)

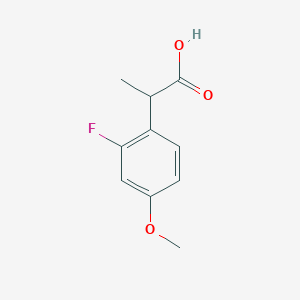
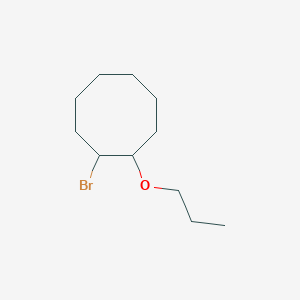
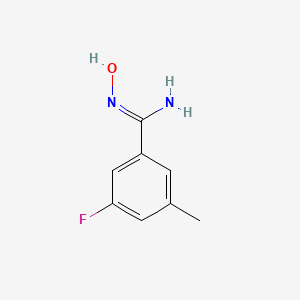
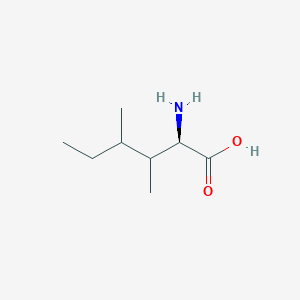
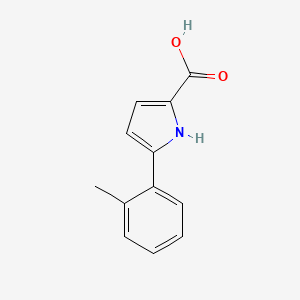
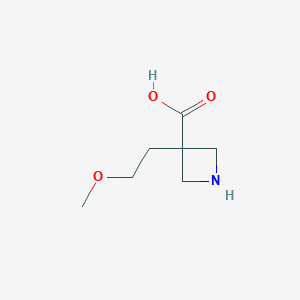
![4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13303489.png)
![(3,3-Dimethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13303494.png)
